molecular formula C16H15FIN5O4 B612213 (R)-N-(2,3-Dihydroxypropoxy)-5-(2-fluoro-4-iodophenylamino)imidazo[1,5-a]pyrazine-6-carboxamide CAS No. 1168092-22-5

(R)-N-(2,3-Dihydroxypropoxy)-5-(2-fluoro-4-iodophenylamino)imidazo[1,5-a]pyrazine-6-carboxamide

Cat. No. B612213
CAS RN: 1168092-22-5
M. Wt: 487.22
InChI Key: OKOKEHVACWMOFN-LLVKDONJSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

G-479 is an potent MEK inhibitor. Structurally, G-479 is an analogue of GDC-0623 (or so-call Me-Too drug). G-479 with polarity distributed throughout the molecule was shown improved bioactivity over GDC-0623 in many aspects.

Scientific Research Applications

Synthesis and Chemical Properties

  • Green Synthesis and Antimicrobial Activity : A study by Jyothi and Madhavi (2019) discusses the synthesis of novel N-arylimidazo[1,2-a]pyrazine-2-carboxamides. These compounds exhibit promising antimicrobial activity. The synthesis involves condensation reactions and microwave irradiation conditions, demonstrating an innovative approach to creating such compounds (Jyothi & Madhavi, 2019).

  • Heterocyclic Synthesis Strategies : Board et al. (2009) explored the synthesis of functionalized imidazo[1,5-a]pyrazines, revealing regioselective C3-metalation and C5/C3-dimetalation. This study sheds light on the chemical versatility of imidazo[1,5-a]pyrazine derivatives and their potential applications in creating novel compounds (Board et al., 2009).

  • Formation of Condensed Lumazine-Ringsystems : The synthesis and properties of condensed lumazine-ringsystems, involving imidazo[4,5-g] and pyrazino[2,3-g]lumazines, were studied by Abou‐Hadeed and Pfleiderer (2002). This research provides insight into the complex chemistry of lumazine derivatives, which is relevant for the broader category of imidazo[1,5-a]pyrazines (Abou‐Hadeed & Pfleiderer, 2002).

Applications in Antiviral and Anticancer Research

  • Antiviral Drug Discovery : De Clercq (2009) provides an extensive review of antiviral drug discovery, including discussions on imidazo[1,5-a]pyrazine derivatives. This highlights the potential application of such compounds in developing antiviral drugs, especially in treating diseases like dengue fever and HIV (De Clercq, 2009).

  • Cytotoxic Activity Against Cancer Cells : Hassan et al. (2014) synthesized and evaluated the cytotoxic activity of pyrazolo[1,5-a]pyrimidine derivatives. This study indicates the potential of imidazo[1,5-a]pyrazine derivatives in cancer treatment, specifically against Ehrlich Ascites Carcinoma (EAC) cells (Hassan et al., 2014).

  • Novel MET Kinase Inhibitors : Liederer et al. (2012) studied the stereoselective disposition and toxicokinetics of novel MET kinase inhibitors, including imidazo[1,5-a]pyrazine derivatives. This research suggests the relevance of these compounds in developing cancer therapies, particularly in targeting specific kinases involved in cancer progression (Liederer et al., 2012).

properties

CAS RN

1168092-22-5

Molecular Formula

C16H15FIN5O4

Molecular Weight

487.22

IUPAC Name

N-[(2R)-2,3-dihydroxypropoxy]-5-(2-fluoro-4-iodoanilino)imidazo[1,5-a]pyrazine-6-carboxamide

InChI

InChI=1S/C16H15FIN5O4/c17-12-3-9(18)1-2-13(12)21-15-14(16(26)22-27-7-11(25)6-24)20-5-10-4-19-8-23(10)15/h1-5,8,11,21,24-25H,6-7H2,(H,22,26)/t11-/m1/s1

InChI Key

OKOKEHVACWMOFN-LLVKDONJSA-N

SMILES

C1=CC(=C(C=C1I)F)NC2=C(N=CC3=CN=CN32)C(=O)NOCC(CO)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

G479;  G-479;  G 479.

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a heterogeneous mixture of (R)—N-((2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)-5-(2-fluoro-4-iodophenylamino)imidazo[1,5-a]pyrazine-6-carboxamide (69.5 mg, 0.13 mmol) in anhydrous methanol (1.6 mL) was added 4M HCl in 1,4-dioxane (0.13 mL, 0.5 mmol, 4.0 eq). The reaction mixture was stirred at room temperature for 10 minutes. Solid sodium sulfate (200 mg) was then added. The reaction mixture was absorbed onto silica and then subjected to flash chromatography (Si-PPC, gradient 0% to 40% methanol in dichloromethane) to give the title compound as yellow foam (43.2 mg, 67.3%). 1H NMR (DMSO-d6, 400 MHz) δ ppm 11.90 (s, 1H), 10.30 (s, 1H), 8.82 (s, 1H), 7.95 (s, 1H), 7.91 (s, 1H), 7.74 (d, J=9.6 Hz, 1H), 7.44 (d, 8.4 Hz, 1H), 6.60 (t, J=8.4 Hz, 1H), 4.86 (d, J=4.4 Hz, 1H), 4.55 (broad s, 1H), 3.99-3.91 (m, 1H), 3.79-3.69 (m, 2H), 3.39 (broad s, 2H); LCMS (method E2): RT=8.40 min, [M+H]+=488.
Name
(R)—N-((2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)-5-(2-fluoro-4-iodophenylamino)imidazo[1,5-a]pyrazine-6-carboxamide
Quantity
69.5 mg
Type
reactant
Reaction Step One
Quantity
1.6 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.13 mL
Type
reactant
Reaction Step Two
Quantity
200 mg
Type
reactant
Reaction Step Three
Yield
67.3%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-N-(2,3-Dihydroxypropoxy)-5-(2-fluoro-4-iodophenylamino)imidazo[1,5-a]pyrazine-6-carboxamide
Reactant of Route 2
(R)-N-(2,3-Dihydroxypropoxy)-5-(2-fluoro-4-iodophenylamino)imidazo[1,5-a]pyrazine-6-carboxamide
Reactant of Route 3
(R)-N-(2,3-Dihydroxypropoxy)-5-(2-fluoro-4-iodophenylamino)imidazo[1,5-a]pyrazine-6-carboxamide
Reactant of Route 4
(R)-N-(2,3-Dihydroxypropoxy)-5-(2-fluoro-4-iodophenylamino)imidazo[1,5-a]pyrazine-6-carboxamide
Reactant of Route 5
(R)-N-(2,3-Dihydroxypropoxy)-5-(2-fluoro-4-iodophenylamino)imidazo[1,5-a]pyrazine-6-carboxamide
Reactant of Route 6
Reactant of Route 6
(R)-N-(2,3-Dihydroxypropoxy)-5-(2-fluoro-4-iodophenylamino)imidazo[1,5-a]pyrazine-6-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.